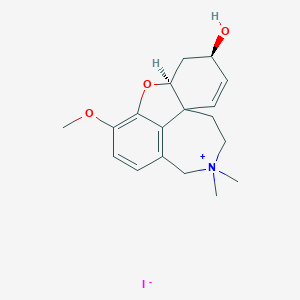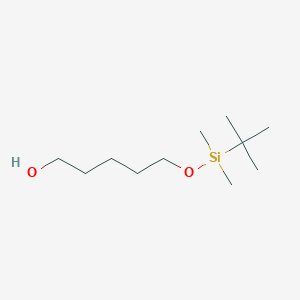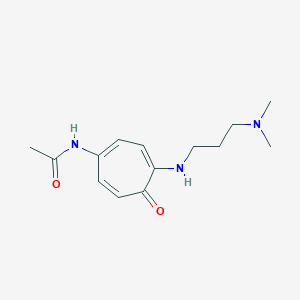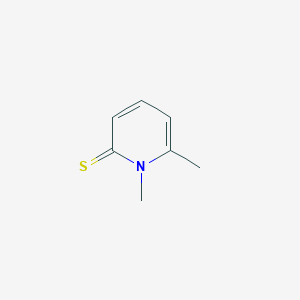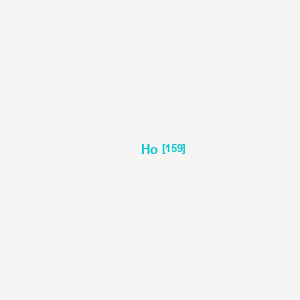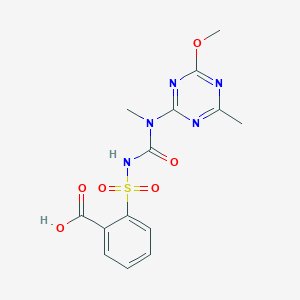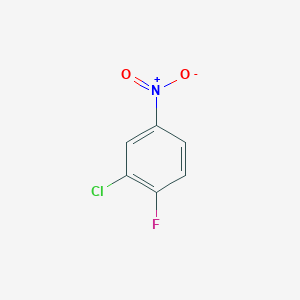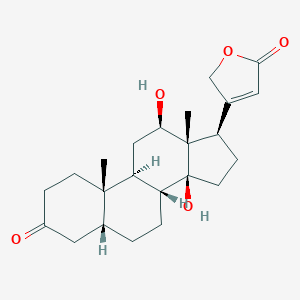
3-Ketodigoxigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ketodigoxigenin is a metabolite of digoxin, a well-known cardiac glycoside extracted from the foxglove plant, Digitalis lanata . Digoxin is widely used in the treatment of various heart conditions, particularly atrial fibrillation and heart failure . The corresponding aglycone of digoxin is digoxigenin, and this compound is formed through the oxidation of the 3β-hydroxyl group of digoxigenin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ketodigoxigenin typically involves the oxidation of digoxigenin. One common method is the use of liver alcohol dehydrogenase (LADH) to catalyze the oxidation of the 3β-hydroxyl group of digoxigenin to form this compound . This enzymatic reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl group.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of digoxigenin from Digitalis lanata, followed by its oxidation using LADH or other suitable oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Ketodigoxigenin undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at other positions on the molecule.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include liver alcohol dehydrogenase (LADH) and other enzymatic oxidants.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the keto group.
Substitution: Nucleophiles such as amines or thiols can react with the keto group under mild conditions.
Major Products Formed:
Oxidation: Further oxidized derivatives of this compound.
Reduction: Digoxigenin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ketodigoxigenin has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various digoxin derivatives and analogs for studying structure-activity relationships.
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting heart conditions.
Mechanism of Action
The mechanism of action of 3-Ketodigoxigenin is similar to that of digoxin. It exerts its effects by inhibiting the Na+/K±ATPase enzyme, leading to an increase in intracellular sodium levels. This, in turn, promotes the influx of calcium ions, enhancing cardiac contractility . The molecular targets include the Na+/K±ATPase enzyme and associated signaling pathways involved in cardiac function .
Comparison with Similar Compounds
Digoxigenin: The aglycone of digoxin, differing by the presence of a hydroxyl group instead of a keto group at the 3-position.
Digitoxigenin: Another cardiac glycoside aglycone, structurally similar but lacking the hydroxyl group at the 12-position.
Gitoxigenin: Similar to digoxigenin but with additional hydroxyl groups at different positions.
Uniqueness: 3-Ketodigoxigenin is unique due to its specific oxidation state, which influences its reactivity and biological activity. Its distinct structure allows for unique interactions with enzymes and receptors, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
4442-17-5 |
|---|---|
Molecular Formula |
C₂₃H₃₂O₅ |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H32O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-19,25,27H,3-8,10-12H2,1-2H3/t14-,16-,17-,18+,19-,21+,22+,23+/m1/s1 |
InChI Key |
POWMMMXVDBMFMP-QPMAGJLNSA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Key on ui other cas no. |
4442-17-5 |
Synonyms |
12β,14-Dihydroxy-3-oxo-5β-card-20(22)-enolide; 12β,14β-Dihydroxy-3-oxo-5β,14β-card-20(22)-enolide; 3-Dehydrodigoxigenin; 3-Digoxigenone; 3-Oxodigoxigenin; 3-Dehydro-digoxigenin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-6-Methyl-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide](/img/structure/B104708.png)
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)
